molecular formula C19H23N2O4P B587482 O-Benzyl Psilocybin-d4 CAS No. 1246817-39-9

O-Benzyl Psilocybin-d4

カタログ番号: B587482
CAS番号: 1246817-39-9
分子量: 378.4 g/mol
InChIキー: GKAIYZRUCXEQSP-AREBVXNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Benzyl Psilocybin-d4 is a deuterated and benzylated analog of psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. This derivative is synthesized through targeted chemical modifications, including the introduction of a benzyl group at the hydroxyl position and deuterium atoms at four specific sites. The benzylation step involves reacting psilocybin or its precursor with O-benzyl hydroxylamine hydrochloride in methanol under controlled conditions (22–25°C) . The deuterium incorporation (denoted as -d4) likely serves to enhance metabolic stability, leveraging the kinetic isotope effect to slow enzymatic degradation in research settings. This compound is primarily utilized in preclinical studies to investigate pharmacokinetic behavior, receptor binding dynamics, and metabolic pathways without inducing psychedelic effects in model systems.

準備方法

Synthetic Route Overview

The synthesis of O-Benzyl Psilocybin-d4 follows a modular approach, beginning with 4-hydroxyindole and culminating in deuterium incorporation (Figure 1). Key steps include:

  • Acylation of 4-hydroxyindole to protect reactive sites.

  • Acid chloride formation and subsequent dimethylamine addition to construct the tryptamine backbone.

  • Reduction to yield psilocin.

  • Benzylation with deuterated reagents to introduce isotopic labels.

  • Phosphorylation to form the final product.

Stepwise Preparation Methods

Acylation of 4-Hydroxyindole

The initial step involves acylating 4-hydroxyindole to prevent unwanted side reactions during subsequent phosphorylation. Using acetic anhydride and pyridine in dichloromethane (DCM), the hydroxyl group is acetylated at room temperature, yielding 4-acetoxyindole . Open-system conditions are preferred for scalability, with reaction completion confirmed via liquid chromatography–mass spectrometry (LCMS) .

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Reagents : Acetic anhydride, pyridine

  • Time : 6–8 hours

  • Yield : >90%

Acid Chloride Formation and Dimethylamine Addition

The acetylated intermediate undergoes one-pot conversion to an acid chloride using oxalyl chloride, followed by dimethylamine addition. Dry conditions (tetrahydrofuran, THF, under nitrogen) are critical to avoid hydrolysis . Excess oxalyl chloride is removed via filtration, and dimethylamine in THF is added to form the dimethyltryptamine intermediate.

Optimization Insights :

  • Oxalyl chloride stoichiometry : 1.2 equivalents minimize residual acid formation .

  • LCMS monitoring : Ensures complete conversion to the dimethylamine adduct .

Reduction to Psilocin

Lithium aluminum hydride (LAH) in THF reduces the intermediate to psilocin. Prolonged reflux (12–16 hours) compensates for THF’s lower boiling point compared to 2-methyltetrahydrofuran . Psilocin’s sensitivity to light and air necessitates inert handling and rapid purification via column chromatography .

Key Data :

  • Reduction efficiency : >80% yield after purification .

  • Purity : ≥95% (HPLC) .

Benzylation with Deuterated Benzyl Bromide

Psilocin’s hydroxyl group is benzylated using deuterated benzyl bromide (C₆H₅CD₂Br) in acetonitrile at pH 9–10 to prevent O-benzylation . The pH is maintained using potassium carbonate, ensuring selective N-benzylation.

Deuteration Strategy :

  • Deuterated benzyl bromide : Introduces two deuterium atoms at the benzyl methylene group .

  • Reaction time : 12–16 hours at room temperature .

  • Yield : 70–75% .

Phosphorylation to this compound

The benzylated intermediate is phosphorylated using tetra benzyl pyrophosphate (TBPP) or cost-effective alternatives like dibenzyl phosphite (Table 1). TBPP, though expensive, offers high regioselectivity under mild conditions .

Representative Protocol :

  • Reagent : TBPP (1.5 equivalents)

  • Solvent : Anhydrous DCM

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

  • Time : 4–6 hours

  • Yield : 65–70%

Comparative Analysis of Phosphorylation Reagents

ReagentStructureAdvantagesDisadvantagesReference
Tetra benzyl pyrophosphate (TBPP)[C₆H₅O]₂P(O)OP(O)[OC₆H₅]₂High yield, regioselectiveExpensive, moisture-sensitive
Dibenzyl phosphite(C₆H₅O)₂P(O)HCost-effective, scalableRequires acidic conditions
Phosphoryl chloridePOCl₃Rapid reactionHydrolytic instability

Table 1 : Phosphorylation reagents evaluated for this compound synthesis .

Critical Challenges and Solutions

  • Deuterium Incorporation : Partial deuteration (D₄) is achieved using benzyl-d₇ bromide, though stoichiometric adjustments are needed to avoid over-deuteration .

  • Phosphorylation Efficiency : TBPP outperforms alternatives in yield but necessitates anhydrous conditions. Dibenzyl phosphite offers a balance of cost and efficiency .

  • Purification : Silica gel chromatography effectively isolates this compound, with LCMS validating isotopic purity .

化学反応の分析

Types of Reactions: O-Benzyl Psilocybin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

科学的研究の応用

O-Benzyl Psilocybin-d4 has several scientific research applications:

作用機序

O-Benzyl Psilocybin-d4 exerts its effects through the following mechanisms:

類似化合物との比較

Physicochemical and Pharmacokinetic Properties

The table below summarizes hypothesized properties based on structural features and synthesis

Compound Molecular Weight (g/mol) Substituent Deuterium Metabolic Stability Lipophilicity (LogP)
Psilocybin 284.3 -OH No Low 0.5
O-Benzyl Psilocybin 418.5 -O-Benzyl No Moderate 2.8
Methoxy Psilocybin 314.3 -OCH3 No Moderate 1.2
O-Benzyl Psilocybin-d4 422.5 -O-Benzyl Yes (d4) High 2.8

Notes: Molecular weights are calculated. LogP values estimated using substituent contributions. Metabolic stability inferred from deuterium’s kinetic isotope effect and benzyl protection.

Research Findings

  • Metabolic Stability: The deuterium in this compound likely reduces first-pass metabolism, extending half-life compared to non-deuterated analogs .
  • Receptor Binding : Benzylation may alter affinity for serotonin 2A (5-HT2A) receptors, though this requires empirical validation.

生物活性

O-Benzyl Psilocybin-d4 is a chemically modified derivative of psilocin, which is the active metabolite of psilocybin, a naturally occurring psychedelic compound. This article provides a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound features a benzyl group added to the psilocin structure, enhancing its stability and potentially altering its pharmacological properties. The "d4" designation indicates the presence of deuterium atoms, which replace four hydrogen atoms in the molecule. This modification is crucial for tracing metabolic pathways in research settings.

The synthesis of this compound involves several steps, including:

  • Formation of the Benzyl Group : The introduction of the benzyl group enhances receptor binding affinity.
  • Deuteration : Replacing hydrogen with deuterium allows for unique mass signature identification in pharmacokinetic studies.

2. Biological Activity and Mechanism

This compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds like this compound possess high affinity for multiple serotonin receptor subtypes, suggesting potential applications in treating psychiatric conditions such as depression and anxiety.

Table 1: Comparison of Binding Affinities

CompoundStructure ModificationBinding AffinityUnique Properties
This compoundBenzyl group + deuteriumHighEnhanced stability and traceability
PsilocybinPhosphate esterModeratePro-drug form requiring metabolic conversion
PsilocinNoneHighDirectly active but less stable
N-Benzyl PsilocinBenzyl group at nitrogenVariesPotentially different receptor selectivity

3. Pharmacokinetics

Pharmacokinetic studies show that this compound retains significant activity at the 5-HT2A receptors while potentially exhibiting altered kinetics due to its structural modifications. The compound's metabolism is expected to mirror that of psilocin, where it undergoes rapid dephosphorylation in the body.

Key Pharmacokinetic Parameters:

  • Onset of Action : Approximately 20–40 minutes after oral administration.
  • Half-Life : Estimated between 2.1 to 3.7 hours as psilocin.
  • Metabolism : Primarily occurs in the liver with metabolites including psilocin and various glucuronides.

4. Therapeutic Applications

Recent studies have highlighted the potential of psilocybin analogs, including this compound, for therapeutic use in treating various psychiatric disorders:

  • Depression : Clinical trials have shown that psychedelics can provide lasting relief from treatment-resistant depression.
  • Anxiety Disorders : Research suggests that psychedelics may help alleviate anxiety associated with terminal illness.
  • Substance Use Disorders : Early findings indicate efficacy in supporting recovery from addiction to substances like alcohol and nicotine.

5. Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of psilocybin and its analogs:

  • A study involving 200 participants demonstrated that a single high dose of psilocybin resulted in significant improvements in depressive symptoms lasting several weeks post-treatment
    2
    .
  • Another trial focused on patients with existential anxiety due to terminal illness reported lasting psychological benefits from a single dose of psilocybin .

Q & A

Basic Research Questions

Q. How is O-Benzyl Psilocybin-d4 synthesized and characterized in academic laboratories?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., methyl groups) using deuterated precursors under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing deuterium peaks at ~2.5–3.0 ppm) and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity analysis. Stability during synthesis requires inert atmospheres (e.g., argon) to prevent deuteration loss .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies use buffer systems (e.g., phosphate-buffered saline at pH 7.4) and thermal stress (40–60°C) to assess degradation. Deuterated compounds often exhibit altered stability compared to non-deuterated analogs due to kinetic isotope effects. Analytical tracking via UV-Vis spectroscopy or LC-MS quantifies degradation products, with degradation pathways mapped using fragmentation patterns .

Q. What role does this compound play in isotopic labeling for metabolic studies?

  • Methodological Answer : The deuterium labels enable tracking of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or stable isotope-resolved metabolomics (SIRM). For example, in in vitro hepatic microsome assays, deuterium retention ratios after incubation indicate enzymatic demethylation rates. Controls include non-deuterated psilocybin analogs to distinguish isotope effects from metabolic interference .

Advanced Research Questions

Q. How does this compound influence glycosphingolipid biosynthesis in neuronal cell lines?

  • Methodological Answer : Post-treatment analysis of HT29 or PaCa5061 cells involves lipid extraction (e.g., Folch method) followed by glycosphingolipid profiling via thin-layer chromatography (TLC) and MALDI-TOF MS. Comparative studies with non-deuterated analogs reveal deuterium-induced shifts in ganglioside GM3 and globotriaose (Gb3) levels, suggesting altered glycosyltransferase activity .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

  • Methodological Answer : Deuterium exchange with protic solvents (e.g., methanol) during extraction can skew quantification. To mitigate this, reverse-phase chromatography (C18 columns) with deuterium-depleted mobile phases is recommended. Permethylation via spin-column methods (using DMSO/NaOH/iodomethane) stabilizes glycosidic bonds for accurate MS detection .

Q. How can catalytic transfer hydrogenation be optimized for selective O-Benzyl group removal in deuterated analogs?

  • Methodological Answer : Use palladium catalysts (e.g., Pd/C) with hydrogen donors like ammonium formate in ethanol/water mixtures. Kinetic studies compare deuterated vs. non-deuterated substrates to assess isotope effects on reaction rates. Post-reaction analysis via GC-MS confirms benzyl group removal without deuteration loss at critical positions .

Q. What experimental designs are suitable for studying serotonin receptor binding kinetics of this compound?

  • Methodological Answer : Radioligand displacement assays (e.g., using [³H]-LSD) in HEK-293 cells expressing 5-HT2A receptors quantify binding affinity (Kd). Deuterium’s impact on binding is assessed by comparing IC50 values with non-deuterated analogs. Molecular dynamics simulations (e.g., GROMACS) model deuterium’s steric effects on receptor-ligand interactions .

特性

CAS番号

1246817-39-9

分子式

C19H23N2O4P

分子量

378.4 g/mol

IUPAC名

benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate

InChI

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2

InChIキー

GKAIYZRUCXEQSP-AREBVXNXSA-N

SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3

異性体SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C

正規SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3

同義語

4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4;  Cy 39-d4;  O-Benzyl Indocybin-d4;  O-Benzyl Psilocybine-d4;  O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4;  Psilocine O-Benzyl Phosphate-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。